molecular formula C11H15F3N4O2S B6457046 N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}methanesulfonamide CAS No. 2549047-20-1

N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}methanesulfonamide

Cat. No.: B6457046
CAS No.: 2549047-20-1
M. Wt: 324.33 g/mol
InChI Key: ZTHSXRZQLSASTH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry . Pyrimidines are part of many biologically important molecules, including DNA and RNA. The trifluoromethyl group in the compound could potentially enhance its biological activity, as trifluoromethyl groups are known to improve the metabolic stability and lipophilicity of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a N-methyl-pyrrolidin-3-yl group. The exact structure would need to be confirmed using techniques such as X-ray crystallography .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

Properties

IUPAC Name

N-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2S/c1-17(21(2,19)20)8-3-4-18(6-8)10-5-9(11(12,13)14)15-7-16-10/h5,7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHSXRZQLSASTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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